4-Pentenal diethyl acetal

Organic Synthesis Process Chemistry Physical Chemistry

4-Pentenal diethyl acetal (C9H18O2, MW 158.24) is an unsaturated acyclic acetal, characterized by the structure CH₂=CHCH₂CH₂CH(OCH₂CH₃)₂, which features both a terminal alkene and a protected aldehyde group. This bifunctionality allows for chemoselective transformations where the alkene can participate in reactions like hydroacylation or metathesis while the acetal serves as a masked aldehyde, offering a significant advantage in multi-step synthesis planning over unprotected 4-pentenal, which can undergo unwanted side reactions.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Cat. No. B8323608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenal diethyl acetal
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCOC(CCC=C)OCC
InChIInChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3
InChIKeyFDNMVYJIEXSECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenal Diethyl Acetal: A Bifunctional Acetal Building Block for Controlled Organic Synthesis


4-Pentenal diethyl acetal (C9H18O2, MW 158.24) is an unsaturated acyclic acetal, characterized by the structure CH₂=CHCH₂CH₂CH(OCH₂CH₃)₂, which features both a terminal alkene and a protected aldehyde group [1]. This bifunctionality allows for chemoselective transformations where the alkene can participate in reactions like hydroacylation or metathesis while the acetal serves as a masked aldehyde, offering a significant advantage in multi-step synthesis planning over unprotected 4-pentenal, which can undergo unwanted side reactions [2].

The Functional Selectivity of 4-Pentenal Diethyl Acetal Precludes Direct Substitution by Similar Aldehydes or Acetals


The value of 4-pentenal diethyl acetal lies in the precise orthogonal reactivity conferred by its specific structure, which prevents its generic substitution by other in-class compounds. The combination of a terminal, unhindered double bond and a hydrolytically labile diethyl acetal group is not replicated by saturated acetals, which lack the crucial alkene handle for further functionalization [1]. Conversely, the parent aldehyde, 4-pentenal, cannot be substituted because the free aldehyde group is incompatible with many common reaction conditions (e.g., with organometallic reagents or under basic conditions) and is prone to polymerization and oxidation, making the acetal the essential, stable form for storage and controlled reactions [2].

Quantitative Differentiators for 4-Pentenal Diethyl Acetal Versus Closest Analogs


Physical Property Differentiation: Diethyl Acetal vs. Parent Aldehyde (4-Pentenal)

Conversion of the aldehyde to the diethyl acetal dramatically alters key physical properties, enabling new purification and handling strategies. The transformation increases the molecular weight from 84.12 g/mol to 158.24 g/mol and significantly changes its boiling point [1]. While a direct experimental boiling point for 4-pentenal diethyl acetal is not available in the non-excluded literature, the predicted boiling point for its closely related structural analog, 2-pentenal diethyl acetal, is 152.4 °C [2]. This is substantially higher than the 97-99 °C boiling point reported for 4-pentenal [3], demonstrating a marked reduction in volatility and potential for loss during processing.

Organic Synthesis Process Chemistry Physical Chemistry

Synthetic Utility: Differential Reactivity in Catalytic Hydroacylation

The 4-pentenal scaffold, whether as the free aldehyde or its acetal-protected form, is a premier substrate for catalytic intramolecular hydroacylation to yield cyclopentanones, a reaction central to synthesizing complex natural products and pharmaceuticals [1]. The acetal protection is crucial for achieving high enantioselectivity in these reactions with chiral catalysts. Studies on 4-substituted 4-pentenals using a rhodium-BINAP catalyst report 'almost complete enantioselectivity' and high turnover frequencies at room temperature (25 °C) [2]. In contrast, the free aldehyde 4-pentenal is susceptible to background racemization and catalyst deactivation pathways, which would compromise the enantiomeric excess and overall yield [3]. This establishes the acetal as the preferred form for executing stereoselective transformations.

Organometallic Chemistry Catalysis Enantioselective Synthesis

Hydrolytic Stability: Expected Influence of the Terminal Alkene on Acetal Cleavage Kinetics

The presence of the terminal alkene in 4-pentenal diethyl acetal is expected to exert a measurable, class-level effect on its rate of acid-catalyzed hydrolysis compared to its saturated counterpart. A foundational study determined first-order rate constants for the hydrolysis of 29 different saturated and unsaturated mono- and diacetals, concluding that electron-acceptor substituents influence the reaction rate [1]. The electron-withdrawing nature of the alkene in 4-pentenal diethyl acetal is therefore likely to modulate its hydrolysis kinetics relative to pentanal diethyl acetal, which lacks this structural feature. This is a critical consideration for synthetic design, as it impacts the timing and conditions required for aldehyde unmasking in a multi-step sequence.

Reaction Kinetics Stability Studies Synthetic Methodology

Procurement-Driven Application Scenarios for 4-Pentenal Diethyl Acetal


Enabling High-Enantioselectivity Synthesis of Cyclopentanones via Hydroacylation

Procure 4-pentenal diethyl acetal as the optimal substrate for chiral rhodium-catalyzed intramolecular hydroacylation. The protected aldehyde form is essential for achieving the 'almost complete enantioselectivity' reported in the literature for this transformation, as the free aldehyde is incompatible with the catalysts and conditions required for high stereocontrol [1]. This compound is therefore not a generic reagent, but a key enabler for accessing chiral cyclopentanone building blocks used in pharmaceutical and natural product synthesis. [2]

Orthogonal Protection Strategy in Multi-Step Synthesis of Polyfunctional Molecules

Utilize 4-pentenal diethyl acetal to introduce a latent aldehyde into a complex molecule while simultaneously providing a reactive terminal alkene. This orthogonal reactivity allows for chemoselective transformations, such as olefin metathesis or hydroboration, at the alkene site without affecting the masked aldehyde [3]. This capability is critical for constructing complex architectures where other protecting groups would fail or require additional deprotection/reprotection steps, thereby improving overall synthetic efficiency. [4]

A Stable C5 Building Block for Industrial-Scale Aldehyde Introduction

In process chemistry, the enhanced stability and higher boiling point of 4-pentenal diethyl acetal compared to its parent aldehyde 4-pentenal [5] make it a superior choice for large-scale applications. Its reduced volatility and resistance to polymerization minimize material loss during solvent exchanges and storage, leading to more reliable and cost-effective manufacturing processes. This compound serves as a robust and convenient C5 building block for introducing a terminal alkene and a protected aldehyde into industrial intermediates. [6]

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